molecular formula C17H11ClF3NOS B3733933 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 5701-83-7

3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B3733933
CAS No.: 5701-83-7
M. Wt: 369.8 g/mol
InChI Key: DIUPGWMKYDNBFC-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a trifluoromethyl group, which is known to impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This often includes the use of scalable reaction conditions, such as continuous flow reactors, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

1. Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism by which it induces apoptosis involves:

  • p53 Pathway Activation : The compound enhances p53 expression levels, promoting apoptotic signaling.
  • Caspase Activation : It leads to the cleavage of caspase-3, crucial for apoptosis execution.

Cytotoxicity Data

The following table summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
MCF-70.65
A5492.41
U-93715.0

These findings suggest that the compound may serve as a promising candidate for cancer therapy due to its potent effects on cell proliferation and survival .

2. Mechanism of Action
The compound may inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition could lead to decreased DNA synthesis and affect cell proliferation, which is particularly relevant in cancer and inflammatory diseases.

Case Studies

Study 1: Comparative Cytotoxicity Assessment
In a comparative study involving various benzothiazole derivatives, this compound demonstrated superior cytotoxic effects compared to standard chemotherapeutics like doxorubicin. This highlights its potential as an alternative therapeutic agent in oncology .

Study 2: In Vivo Efficacy
Preliminary studies in animal models have shown promising results for the treatment of inflammatory diseases, indicating that the compound's applications may extend beyond oncology to include therapeutic uses in conditions such as rheumatoid arthritis .

Other Applications

1. Anti-inflammatory Potential
Given its mechanism of action involving enzyme inhibition, the compound may also possess anti-inflammatory properties, making it valuable in treating inflammatory disorders.

2. Drug Development
The unique chemical structure and biological activity of this compound position it as a candidate for further development in pharmaceutical applications, particularly in designing new drugs targeting specific pathways involved in cancer and inflammation.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and trifluoromethyl-containing molecules. Examples include:

  • 3-chloro-6-methyl-1-benzothiophene-2-carboxamide
  • 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide

Uniqueness

The presence of both the trifluoromethyl group and the benzothiophene core in 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide imparts unique chemical and biological properties. This combination enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from other similar compounds .

Biological Activity

3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, with the chemical formula C17H11ClF3NOSC_{17}H_{11}ClF_3NOS and CAS number 5701-83-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has several notable physical properties:

  • Molecular Weight : 369.79 g/mol
  • Density : 1.457 g/cm³
  • Boiling Point : 401.2ºC at 760 mmHg
  • Flash Point : 196.5ºC

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in the fields of oncology and virology.

Anticancer Properties

The compound's structural analogs have been investigated for their potential as kinase inhibitors, particularly against c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). For instance, a related compound demonstrated significant potency against various c-KIT mutants, indicating a potential pathway for therapeutic development .

Structure-Activity Relationship (SAR)

The biological activity of benzothiophene derivatives often correlates with their structural modifications. The presence of chloro and trifluoromethyl groups is known to influence pharmacokinetic properties and receptor binding affinities. Research into similar compounds has shown that these substitutions can enhance inhibitory effects on specific enzymes or receptors involved in disease pathways .

Case Studies

  • Inhibition of c-KIT Kinase : A related study focused on a c-KIT kinase inhibitor demonstrated effective inhibition across multiple drug-resistant variants in vitro and in vivo models. This suggests that the compound might share similar mechanisms of action due to structural similarities .
  • Antiviral Efficacy : Compounds with similar thiophene structures have shown promising antiviral activity against various viruses, with EC50 values indicating effective concentrations for viral inhibition . While direct studies on this specific compound are scarce, it may exhibit comparable effects.

Data Tables

PropertyValue
Molecular FormulaC17H11ClF3NOS
Molecular Weight369.79 g/mol
Density1.457 g/cm³
Boiling Point401.2ºC
Flash Point196.5ºC
Biological ActivityObserved Effects
AntiviralPotential based on structure
AnticancerInhibition of c-KIT mutants

Properties

IUPAC Name

3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NOS/c1-9-5-6-12-13(7-9)24-15(14(12)18)16(23)22-11-4-2-3-10(8-11)17(19,20)21/h2-8H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUPGWMKYDNBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362074
Record name 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5701-83-7
Record name 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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